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In Vivo Metabolic Fate of Teneligliptin: A
Technical Overview
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vivo metabolism and

degradation pathways of Teneligliptin. While specific data for its deuterated analog,

Teneligliptin D8, is not extensively available in the public domain, the metabolic fate of

Teneligliptin is well-documented. It is generally understood that deuteration is a tool used in

pharmacokinetic studies, often to serve as an internal standard for analytical measurements or

to probe kinetic isotope effects, and does not typically alter the qualitative metabolic pathways.

Therefore, the information presented herein for Teneligliptin is considered highly relevant to

understanding the biotransformation of Teneligliptin D8.

Executive Summary
Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, undergoes metabolism primarily

through oxidation by Cytochrome P450 (CYP) 3A4 and Flavin-Containing Monooxygenases

(FMO) 1 and 3.[1] The principal metabolite is a thiazolidine-1-oxide derivative, designated as

M1.[1][2][3] The drug and its metabolites are eliminated through both renal and fecal excretion,

with a significant portion of the parent drug being excreted unchanged.[1] This dual excretion

pathway contributes to its clinical utility in patients with renal impairment.
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Pharmacokinetic Profile
Following oral administration, Teneligliptin is rapidly absorbed. The pharmacokinetic

parameters in healthy subjects are summarized in the table below.

Parameter Value Reference

Time to Maximum Plasma

Concentration (Tmax)
1.33 hours

Plasma Protein Binding 78-80%

Terminal Elimination Half-life
Approximately 24.2 - 26.9

hours

Metabolic Pathways and Degradation
The in vivo metabolism of Teneligliptin is not extensive, with the unchanged drug being the

most abundant circulating component. The primary metabolic transformation involves the

oxidation of the thiazolidine ring.

Enzymatic Metabolism
The key enzymes responsible for the metabolism of Teneligliptin are:

Cytochrome P450 3A4 (CYP3A4)

Flavin-Containing Monooxygenase 1 (FMO1)

Flavin-Containing Monooxygenase 3 (FMO3)

These enzymes catalyze the formation of several metabolites, with the most significant being

the M1 metabolite.

Major Metabolite: Thiazolidine-1-oxide (M1)
The most abundant metabolite of Teneligliptin is the thiazolidine-1-oxide derivative, M1. This

metabolite is formed through the oxidation of the sulfur atom in the thiazolidine ring. While M1

is the primary metabolite, its biological activity has been reported as unknown.
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Metabolic Pathway of Teneligliptin.

Excretion and Elimination
A mass balance study using [¹⁴C]teneligliptin revealed that the drug is eliminated through

multiple pathways. After a single oral dose of 20 mg of radiolabeled Teneligliptin, approximately

91.9% of the radioactivity was recovered within 216 hours. The excretion was nearly equally

distributed between urine and feces.

Excretion Route
Percentage of
Administered Dose

Reference

Urine 45.4%

Feces 46.5%

The major components found in the excreta are unchanged Teneligliptin and the M1 metabolite.

Component
Percentage of Dose
in Urine

Percentage of Dose
in Feces

Reference

Unchanged

Teneligliptin
14.8% - 21% 26.1%

M1 Metabolite 17.7% 4.0%

Experimental Protocols
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The data on the metabolism and excretion of Teneligliptin are primarily derived from human

mass balance studies. A general outline of such an experimental protocol is as follows:

Subject Recruitment: Healthy male volunteers are typically recruited for these studies.

Drug Administration: A single oral dose of [¹⁴C]teneligliptin (e.g., 20 mg) is administered.

Sample Collection: Blood, urine, and feces are collected at predetermined intervals over an

extended period (e.g., up to 216 hours).

Radioactivity Measurement: Total radioactivity in plasma, urine, and feces is measured to

determine the extent of absorption and the routes and rates of excretion.

Metabolite Profiling: Plasma, urine, and feces samples are analyzed using techniques such

as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify

the parent drug and its metabolites.

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key

pharmacokinetic parameters.

Human Mass Balance Study Workflow

Administration of
[14C]Teneligliptin

Collection of Plasma,
Urine, and Feces

Measurement of
Total Radioactivity

Metabolite Profiling
(LC-MS/MS)

Pharmacokinetic
Analysis
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Experimental Workflow for a Mass Balance Study.

In Vitro Studies
In vitro studies have been conducted to further characterize the metabolic properties of

Teneligliptin. These studies have shown that Teneligliptin is a weak inhibitor of CYP2D6,

CYP3A4, and FMO, and does not significantly inhibit other major CYP isoforms. Furthermore, it

does not induce the expression of CYP1A2 or CYP3A4, suggesting a low potential for drug-

drug interactions mediated by these enzymes.

Conclusion
The in vivo metabolism of Teneligliptin is well-characterized, with oxidation by CYP3A4 and

FMOs leading to the formation of the main metabolite, M1. The drug and its metabolites are

cleared via both renal and fecal routes, with a substantial portion of the parent drug excreted

unchanged. While specific studies on Teneligliptin D8 are limited, the metabolic pathways are

expected to be analogous to those of Teneligliptin. This comprehensive understanding of its

metabolic fate is crucial for its safe and effective use in the intended patient population,

including those with comorbidities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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